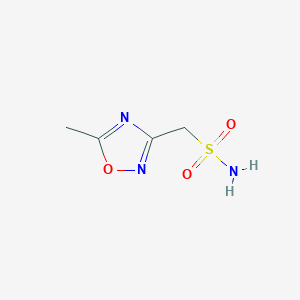

(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

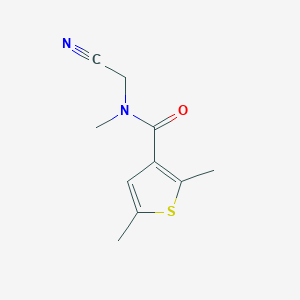

“(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide” is a chemical compound with the molecular weight of 177.18 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide”, has been a focus of research in the field of medicinal chemistry . The synthesis often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .Molecular Structure Analysis

The molecular structure of “(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide” can be represented by the InChI code: 1S/C4H7N3O3S/c1-3-6-4(7-10-3)2-11(5,8)9/h2H2,1H3,(H2,5,8,9) .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles have been studied extensively. For instance, a unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Physical And Chemical Properties Analysis

“(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide” is a solid at room temperature . More specific physical and chemical properties such as melting point, solubility, and stability are not available in the search results.Applications De Recherche Scientifique

Anticancer Agent

- Field : Oncology

- Application Summary : Oxadiazoles, including (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide, have been studied for their potential as anticancer agents .

- Methods of Application : The compounds are synthesized and then screened for anticancer activity. The most active compounds are determined by the MTT assay method with normal cell lines .

- Results : The IC50 values of the most active compounds were found to be 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .

Drug Designing

- Field : Pharmaceutical Chemistry

- Application Summary : Oxadiazoles are being used in drug designing due to their high therapeutic values .

- Methods of Application : The presence of morpholine and piperidine kernels in several categories of pharmaceutical agents has made these irreplaceable anchors for the development of new therapeutic agents .

- Results : Oxadiazoles have shown a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties .

Antimicrobial Agent

- Field : Microbiology

- Application Summary : Oxadiazoles, including (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide, have shown a wide range of biological activities, including antibacterial and antifungal properties .

- Methods of Application : The compounds are synthesized and then screened for antimicrobial activity. The most active compounds are determined by the disk diffusion method .

- Results : The zone of inhibition values of the most active compounds were found to be significant against various bacterial and fungal strains .

Anti-Inflammatory Agent

- Field : Pharmacology

- Application Summary : Oxadiazoles have been studied for their potential as anti-inflammatory agents .

- Methods of Application : The compounds are synthesized and then screened for anti-inflammatory activity. The most active compounds are determined by the carrageenan-induced paw edema method .

- Results : The reduction in paw edema values of the most active compounds were found to be significant, indicating their potential as anti-inflammatory agents .

Orientations Futures

The future directions for the research and development of 1,2,4-oxadiazoles, such as “(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide”, could involve further exploration of their biological activities and potential applications in medicinal chemistry . The design and synthesis of energetic compounds with azido groups have long been a focus of research in the field of energetic materials .

Propriétés

IUPAC Name |

(5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3S/c1-3-6-4(7-10-3)2-11(5,8)9/h2H2,1H3,(H2,5,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKIFFLKZNVMNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-(4-Fluorophenoxy)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2764319.png)

![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764325.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2764329.png)

![Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate](/img/structure/B2764333.png)

![2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2764334.png)

![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2764339.png)

![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid](/img/structure/B2764342.png)